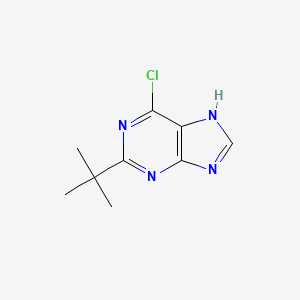

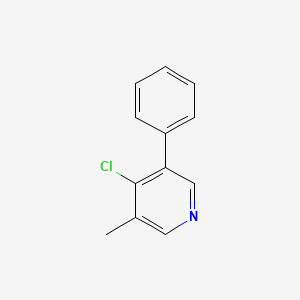

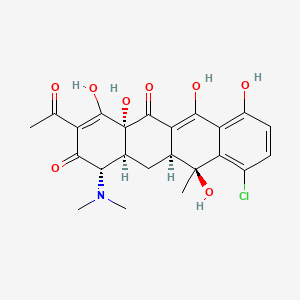

![molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol CAS No. 73332-78-2](/img/structure/B3330706.png)

(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Vue d'ensemble

Description

“(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” is a chemical compound that belongs to the class of imidazo[2,1-b]oxazoles . It’s a part of a larger class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitroimidazothiazoles were prepared in high yield from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine . Another study reported the synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, oxidative debenzylation of a compound with DDQ in the absence of water led to partial acetalization of the alcohol product with 4-methoxybenzaldehyde, but this mixture was cleanly converted back to the desired product via acid hydrolysis (TsOH/MeOH) .Applications De Recherche Scientifique

Tuberculosis Treatment

This compound has been studied extensively for its potential in treating tuberculosis . It was initially studied as a backup program for the clinical trial agent pretomanid (PA-824) . The compound has shown promise in the treatment of Mycobacterium tuberculosis, multi-drug resistant tuberculosis (MDR-TB), and extensive drug-resistant tuberculosis (XDR-TB) .

Neglected Tropical Diseases

The compound has also been investigated for its potential against neglected tropical diseases . In vitro screening against kinetoplastid diseases revealed that nitroimidazothiazoles were inactive versus leishmaniasis but showed interesting activity, superior to that of the nitroimidazooxazoles, against Chagas disease .

Drug Development

The compound’s unique structure and properties make it a valuable target for drug development . Its preparation methods have been patented, indicating its potential for large-scale production and use in pharmaceutical applications .

Antitubercular Drug Backup

As part of a quest for backups to the antitubercular drug pretomanid (PA-824), the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles have been investigated .

Comparative Appraisal Against TB and NTDs

The compound has been part of comparative appraisal studies against tuberculosis and neglected tropical diseases . These studies aim to identify the most effective treatments for these diseases.

Acute Mycobacterium Tuberculosis Mouse Model

The compound has been assessed in a mouse model of acute tuberculosis infection . This kind of preclinical testing is crucial for understanding the compound’s efficacy and safety before it can be used in humans.

Mécanisme D'action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . This compound is part of a new generation of agents designed to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Mode of Action

It is known that the compound interacts with the bacterium at a molecular level, leading to changes that inhibit the growth and proliferation of the bacterium .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, disrupting its normal functions and leading to its eventual death

Pharmacokinetics

It is known that the compound has a molecular weight of 19917 , which may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection . This makes the compound a potential candidate for use in the treatment of tuberculosis, including drug-resistant strains.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other substances, may also influence the compound’s action.

Orientations Futures

The future directions for compounds like “(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol” could involve further exploration of their synthesis and biological activities. For instance, the development of backup compounds was sought by examining scaffolds inspired by the antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines which have potent antileishmanial effects .

Propriétés

IUPAC Name |

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVRQBCYAQDGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=NC(=CN21)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

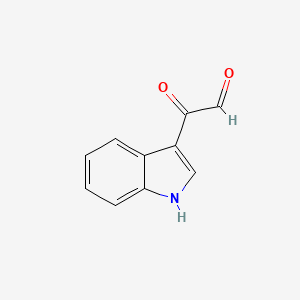

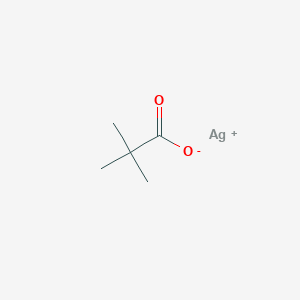

![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)

![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)